molecular formula C8H10O3 B2863130 (1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1903172-74-6

(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2863130
CAS No.: 1903172-74-6
M. Wt: 154.165
InChI Key: FGQMQAVNCATITO-JSKYLQRQSA-N
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Description

(1R,6S,7R)-2-Oxobicyclo[410]heptane-7-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation to introduce the ketone functionality. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The ketone and carboxylic acid groups play crucial roles in these interactions, often involving hydrogen bonding and other non-covalent interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2,(H,10,11)/t4-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQMQAVNCATITO-JSKYLQRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(=O)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]([C@@H]2C(=O)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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